molecular formula C24H28N2O6 B11252782 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B11252782
M. Wt: 440.5 g/mol
InChI Key: ZWNGWUYEAVLYPK-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Claisen-Schmidt condensation reaction.

    Functional Group Introduction:

    Hydroxylation: The hydroxyl group at the 7-position is introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Piperazine Derivative Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced chromen-2-one derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the piperazine derivative, making it less versatile in terms of biological activity.

    7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl group, which may reduce its overall bioactivity.

    3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks both the hydroxyl group and the piperazine derivative, making it less functionalized.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one lies in its multi-functional structure, which allows for diverse chemical reactions and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C24H28N2O6/c1-30-21-6-4-16(14-22(21)31-2)18-13-17-3-5-20(28)19(23(17)32-24(18)29)15-26-9-7-25(8-10-26)11-12-27/h3-6,13-14,27-28H,7-12,15H2,1-2H3

InChI Key

ZWNGWUYEAVLYPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O)OC

Origin of Product

United States

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